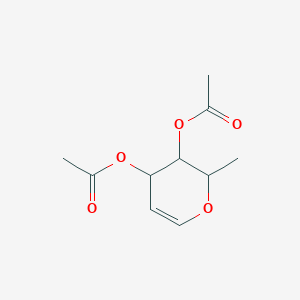
4-CPPC
概要
説明
科学的研究の応用
4- (3-Carboxyphenyl)-2,5-pyridinedicarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving macrophage migration inhibitory factor-2 and its role in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and conditions related to macrophage migration inhibitory factor-2 activity.
Industry: Utilized in the development of new materials and compounds with specific properties.
作用機序
The mechanism of action of 4- (3-Carboxyphenyl)-2,5-pyridinedicarboxylic acid involves its selective inhibition of macrophage migration inhibitory factor-2. The compound binds to macrophage migration inhibitory factor-2, preventing its interaction with CD74 and subsequent activation of the ERK1/2 signaling pathway. This inhibition reduces the phosphorylation of ERK1/2, leading to decreased cellular responses mediated by macrophage migration inhibitory factor-2 .
将来の方向性
Metal–organic frameworks (MOF) are widely used in practice in many fields such as gas storage and separation, catalysis, enzyme immobilization, drug delivery, and design of electrochemical energy storage devices . Given its role in the preparation of MOFs, 4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic Acid could have significant potential in these areas.
生化学分析
Biochemical Properties
4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic Acid interacts with the MIF-2 protein, a key player in the immune response and inflammation . It selectively inhibits MIF-2 over MIF-1, indicating a specific interaction with the MIF-2 protein . The nature of these interactions involves binding to the CD74 receptor, which is crucial for the biological activity of MIF-2 .
Cellular Effects
4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic Acid has been shown to influence cell function by inhibiting MIF-2-induced ERK1/2 phosphorylation in primary human skin fibroblasts . This suggests that it may impact cell signaling pathways and potentially influence gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic Acid involves its binding to the CD74 receptor, inhibiting the binding of MIF-2 . This inhibition disrupts the normal function of MIF-2, leading to a decrease in MIF-2-induced ERK1/2 phosphorylation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4- (3-Carboxyphenyl)-2,5-pyridinedicarboxylic acid involves the reaction of 3-carboxybenzaldehyde with pyridine-2,5-dicarboxylic acid under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of 4- (3-Carboxyphenyl)-2,5-pyridinedicarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
4- (3-Carboxyphenyl)-2,5-pyridinedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
類似化合物との比較
4- (3-Carboxyphenyl)-2,5-pyridinedicarboxylic acid is unique in its high selectivity for macrophage migration inhibitory factor-2 over macrophage migration inhibitory factor-1. Similar compounds include:
4- (3-Carboxyphenyl)-2,5-pyridinedicarboxylic acid analogs: These compounds have similar structures but may vary in their selectivity and potency.
Other macrophage migration inhibitory factor-2 inhibitors: Compounds that inhibit macrophage migration inhibitory factor-2 but with different chemical structures and properties.
特性
IUPAC Name |
4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)8-3-1-2-7(4-8)9-5-11(14(20)21)15-6-10(9)13(18)19/h1-6H,(H,16,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVHLJGGHJLTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC=C2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




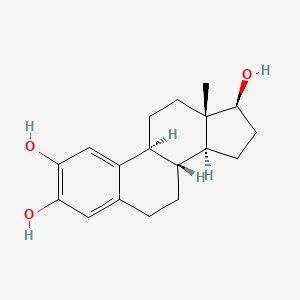
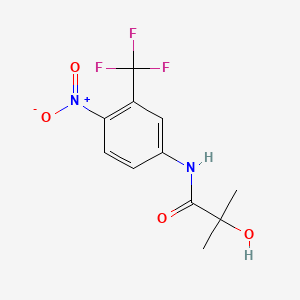
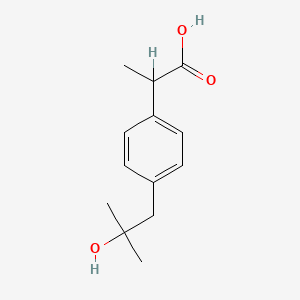
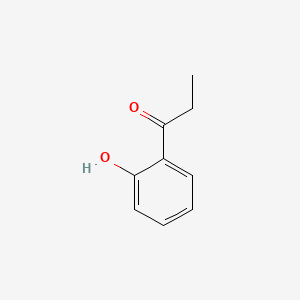
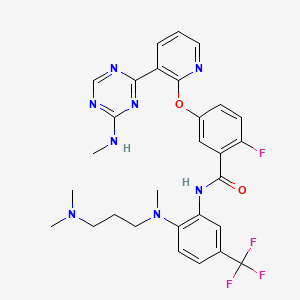
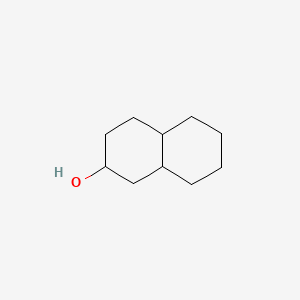



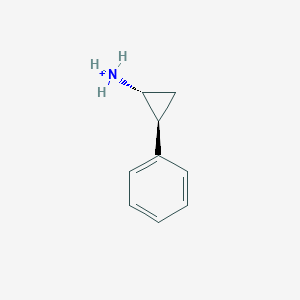
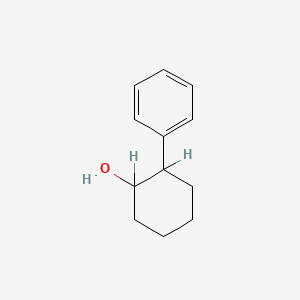
![4-[methyl(Nitroso)amino]benzene-1,2-Diol](/img/structure/B1664103.png)
